5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

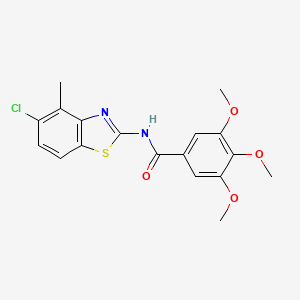

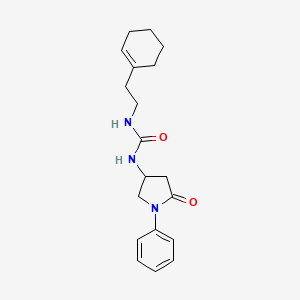

5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.20 . It is used in proteomics research applications .

Molecular Structure Analysis

The InChI code for a related compound, 5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-sulfonyl chloride, is 1S/C9H8ClN3O2S/c1-7-8(16(10,14)15)6-12-13(7)9-4-2-3-5-11-9/h2-6H,1H3 . This provides some insight into the structure of the compound, although it is not an exact match for this compound.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthesis and Crystal Structure Analysis: Derivatives of 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid have been synthesized and analyzed using NMR, IR spectroscopies, and HRMS analyses. X-ray diffraction and density-functional-theory (DFT) calculations provided insights into their molecular structures, demonstrating the stability of these compounds and their tautomeric forms (Li-qun Shen et al., 2012).

Chemical Sensing and Fluorescence

- Fluorescence Chemosensor for Al3+ Detection: A pyridine–pyrazole system derivative was synthesized and shown to be an effective fluorescence chemosensor for detecting aluminum ions (Al3+) in biological conditions. This compound exhibited high sensitivity and selectivity, with potential applications in real-time detection in living cells (Barnali Naskar et al., 2018).

Coordination Chemistry and Crystallography

- Formation of Coordination Complexes: Research has been conducted on the ability of pyrazole-dicarboxylate acid derivatives to form coordination complexes with metals like copper and cobalt. These studies provide valuable insights into the chelation and crystallization properties of these organic molecules (S. Radi et al., 2015).

Anticancer Properties

- Anti-Cancer Activity: Novel complexes based on 5-acetoxy-1-(6-chloro-pyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester derivatives have been synthesized and evaluated for their in vitro cytotoxicities against various cell lines. These compounds showed potential in inducing cancer cell apoptosis (Yanhui Qiao et al., 2021).

Photoreactions and Tautomerization

- Photoinduced Tautomerization: A study on 2-(1H-pyrazol-5-yl)pyridines, including derivatives, revealed three types of photoreactions: excited-state intramolecular and intermolecular proton transfer, and solvent-assisted double-proton transfer. These findings contribute to the understanding of photochemical behaviors in related compounds (V. Vetokhina et al., 2012).

Corrosion Inhibition

- Corrosion Inhibition in Steel: Pyridine–pyrazole type organic compounds, related to this compound, have demonstrated significant efficiency in inhibiting steel corrosion in acidic conditions. This indicates potential applications in corrosion protection (K. Tebbji et al., 2005).

Zukünftige Richtungen

The future directions for research on 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid and related compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. For instance, the synthesis of related compounds from sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate could be further optimized . Additionally, the biological activities of related compounds such as pyrazolo[1,5-a]pyrimidines could be further investigated .

Eigenschaften

IUPAC Name |

5-methyl-1-pyridin-2-ylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-6-8(10(14)15)12-13(7)9-4-2-3-5-11-9/h2-6H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCYPGJTZPSUSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2897712.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide](/img/structure/B2897716.png)

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2897718.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)isobutyramide](/img/structure/B2897722.png)

![(E)-1-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-3-(3,4,5-trimethoxyanilino)-2-propen-1-one](/img/structure/B2897723.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-phenylethyl)acetamide](/img/structure/B2897725.png)